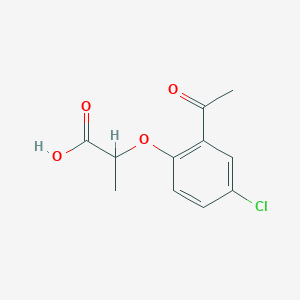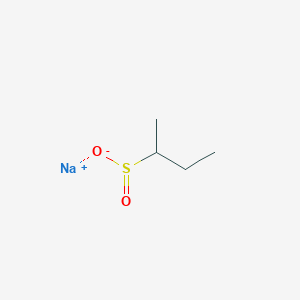
sodium butane-2-sulfinate
Overview
Description
Sodium butane-2-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₂S. It is a member of the sodium sulfinate family, which are known for their versatile reactivity and applications in organic synthesis. This compound is particularly valued for its role as a sulfonylating agent, enabling the formation of various sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butane-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of butane-2-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and is followed by crystallization to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium butane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically occur under mild conditions with reagents like amines and alkyl halides.
Major Products Formed:
- Sulfonic acids
- Thiols
- Sulfonamides
- Sulfones .
Scientific Research Applications
Sodium butane-2-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
- Biology: It serves as a reagent in the modification of biomolecules.
- Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of sodium butane-2-sulfinate involves its ability to act as a nucleophile, electrophile, or radical, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved are primarily related to its reactivity with different functional groups .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium propanesulfinate
Comparison: Sodium butane-2-sulfinate is unique due to its specific alkyl chain length, which influences its reactivity and the types of products it can form. Compared to sodium methanesulfinate and sodium ethanesulfinate, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
sodium;butane-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZKUNZCEPQHEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


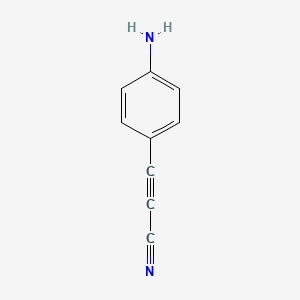
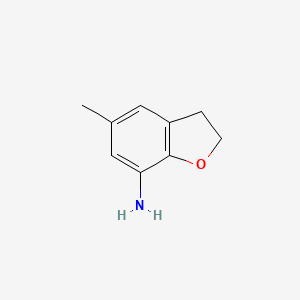
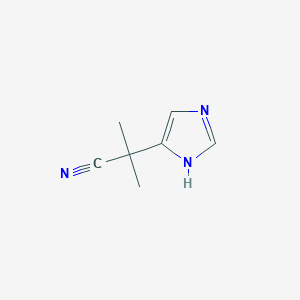
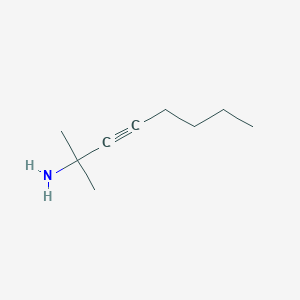
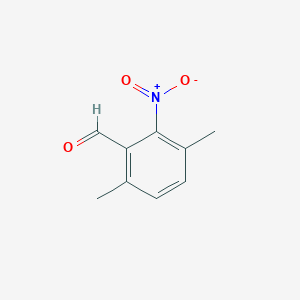
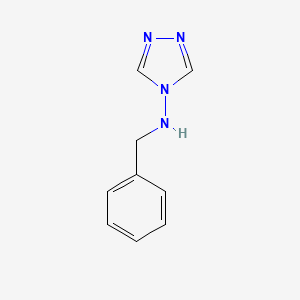
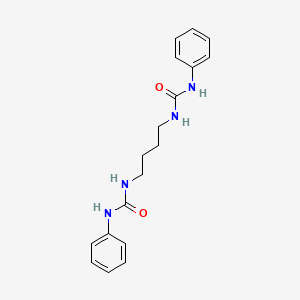
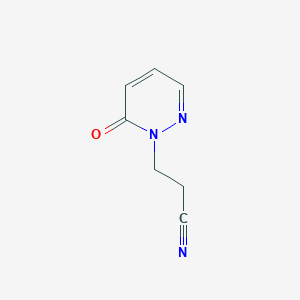
![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)
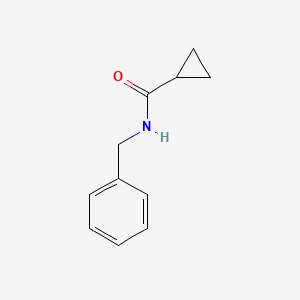
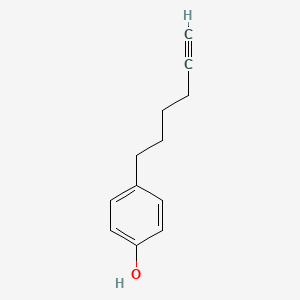

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)
